

A Comparative Guide to the Structural Confirmation of Ethyl 2-cyanoisonicotinate Derivatives

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Compound of Interest

Compound Name: Ethyl 2-cyanoisonicotinate

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This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of **Ethyl 2-cyanoisonicotinate** and its derivatives. The data presented herein, including spectroscopic and crystallographic analyses, offers a framework for the unambiguous identification and characterization of these pharmaceutically relevant compounds. This guide also presents two alternative compounds, Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate and Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate, for which complete structural data are available, serving as valuable comparative references.

Data Presentation

The following tables summarize the key spectroscopic and crystallographic data for **Ethyl 2-cyanoisonicotinate** and the two selected alternative compounds.

Table 1: Spectroscopic Data Comparison

Property	Ethyl 2-cyanoisonicotinate	Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate	Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate
¹ H NMR (CDCl ₃ , δ ppm)	8.90 (d, 1H), 8.25 (s, 1H), 8.10 (d, 1H), 4.47 (q, 2H), 1.44 (t, 3H)	8.35 (s, 1H), 7.78-7.84 (m, 2H), 7.22-7.26 (m, 1H), 4.34-4.39 (m, 2H), 1.39 (t, 3H)	8.01 (s, 1H), 7.75-7.76 (m, 1H), 7.39-7.40 (m, 1H), 6.66-6.67 (m, 1H), 4.33-4.38 (m, 2H), 1.38 (t, 3H)
¹³ C NMR (CDCl ₃ , δ ppm)	163.1, 151.9, 139.0, 134.7, 127.6, 126.1, 116.6, 62.6, 14.1	162.6, 146.6, 137.1, 135.1, 128.5, 115.7, 99.3, 62.5, 14.1	162.5, 148.7, 148.1, 139.4, 121.5, 115.2, 113.8, 98.7, 62.5, 14.1
IR (KBr, cm ⁻¹)	2988, 2238 (C≡N), 1728 (C=O), 1597, 1557	3085, 2919, 2217 (C≡N), 1715 (C=O), 1596	2984, 2252 (C≡N), 1741 (C=O), 1613
Mass Spec. (m/z)	[M+H] ⁺ 177.0659	[M+Na] ⁺ 230	M ⁺ 191.18

Table 2: Crystallographic Data Comparison

Parameter	Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate	Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate
Crystal System	Monoclinic	Monoclinic
Space Group	C2/m	P2 ₁ /n
a (Å)	13.637 (2)	4.6611 (2)
b (Å)	6.8965 (16)	19.8907 (9)
c (Å)	11.817 (3)	20.9081 (9)
β (°)	109.28 (2)	91.988 (4)
V (Å ³)	1049.0 (4)	1937.28 (15)
Z	4	8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube.
- **^1H NMR Spectroscopy:** Acquire the proton NMR spectrum on a 300 MHz spectrometer. Use a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **^{13}C NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum on a 75 MHz spectrometer with proton decoupling. A sufficient number of scans are accumulated to obtain a clear spectrum. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **High-Resolution Mass Spectrometry (HRMS):** For **Ethyl 2-cyanoisonicotinate**, high-resolution mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.^[1]
- **Electrospray Ionization (ESI-MS):** For Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, mass spectra were recorded using an ESI source, with the sample introduced in a suitable solvent.^[2]

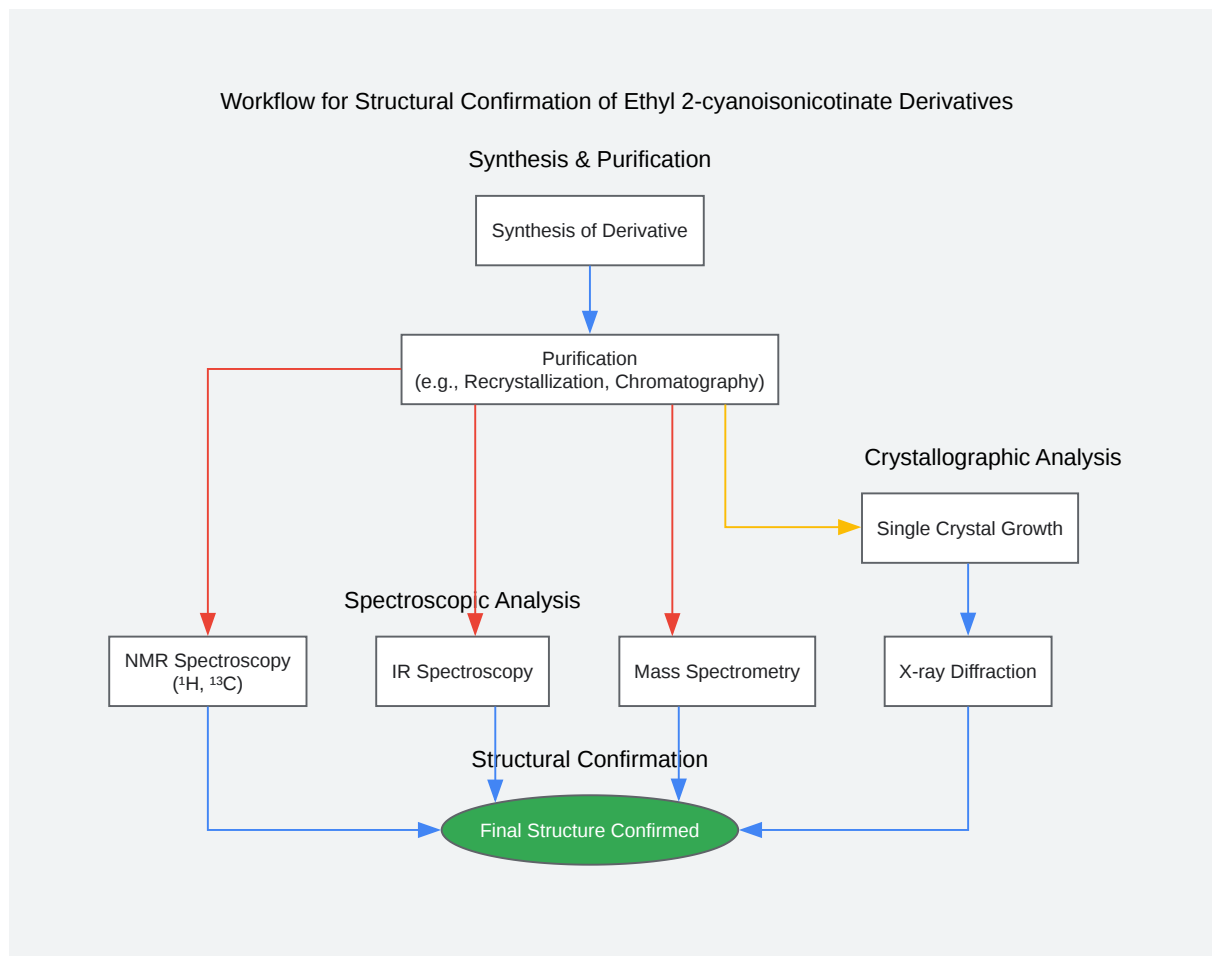
- Gas Chromatography-Mass Spectrometry (GC-MS): For Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate, the mass spectrum was obtained using a GC-MS instrument with a Finnigan MAT 1020.[1]

Single-Crystal X-ray Diffraction

- Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., methanol).
- Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 298 K) using Mo K α radiation.
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Mandatory Visualization

The following diagram illustrates the general workflow for the structural confirmation of **Ethyl 2-cyanoisonicotinate** derivatives.



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Caption: General workflow for the synthesis and structural elucidation of **ethyl 2-cyanoisonicotinate** derivatives.

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References

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